Pramosone - 78457-00-8

Pramosone

Catalog Number: EVT-1555504
CAS Number: 78457-00-8
Molecular Formula: C40H60ClNO9
Molecular Weight: 734.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pramosone is a pharmaceutical compound primarily used for its topical anesthetic properties. It is chemically defined as Pramoxine Hydrochloride, which is a derivative of morpholine and is often utilized in formulations aimed at relieving pain and itching associated with various skin conditions. The compound is particularly effective in treating dermatoses, including rashes caused by irritants such as poison ivy or poison oak .

Source and Classification

Pramosone is classified under the category of local anesthetics. Its primary mechanism involves blocking nerve signals in the body, providing temporary relief from pain and discomfort. The compound is commonly found in over-the-counter products, including creams and ointments designed for dermatological applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pramoxine Hydrochloride involves several chemical reactions, primarily focusing on the coupling of 4-butoxyphenol with morpholine derivatives. One notable method described in patent literature includes the use of specific reagents to facilitate this reaction, ensuring high purity and yield of the final product .

The general synthesis pathway can be summarized as follows:

  1. Formation of Intermediate: The initial step involves the reaction of 4-butoxyphenol with a morpholine derivative.
  2. Hydrochloride Salt Formation: The resulting base is then reacted with hydrochloric acid to form Pramoxine Hydrochloride.
  3. Purification: The crude product undergoes purification processes, such as recrystallization, to achieve the desired quality.

This method emphasizes maintaining conditions that prevent oxidation and degradation of the product, ensuring that the final compound retains its efficacy .

Molecular Structure Analysis

Structure and Data

Pramosone has a complex molecular structure characterized by its unique functional groups. The molecular formula is C17H28ClNO3C_{17}H_{28}ClNO_3, with a molecular weight of approximately 329.9 g/mol.

Key structural features include:

  • Morpholine Ring: A six-membered ring containing one nitrogen atom.
  • Butoxyphenyl Group: A phenyl ring substituted with a butoxy group, contributing to its lipophilicity.

The structural representation can be illustrated as follows:

4 3 4 butoxyphenoxy propyl morpholine hydrochloride\text{4 3 4 butoxyphenoxy propyl morpholine hydrochloride}

This configuration allows Pramosone to interact effectively with biological membranes, enhancing its penetration and efficacy as a topical agent .

Chemical Reactions Analysis

Reactions and Technical Details

Pramosone undergoes various chemical reactions that are crucial for its function as an anesthetic. Notably, it can participate in hydrolysis under acidic or basic conditions, which can affect its stability and efficacy over time.

In practical applications, Pramosone's interactions with skin proteins lead to its anesthetic effects. Upon topical application, it binds to sodium channels in nerve membranes, inhibiting the influx of sodium ions necessary for action potential generation .

Mechanism of Action

Process and Data

The mechanism by which Pramosone exerts its effects involves several steps:

  1. Binding to Sodium Channels: Pramosone binds to voltage-gated sodium channels on sensory neurons.
  2. Inhibition of Nerve Impulses: This binding prevents sodium ion influx, effectively blocking nerve conduction.
  3. Resulting Anesthesia: The inhibition results in a localized loss of sensation in the area where it is applied.

This process allows for rapid onset of analgesia, making it suitable for treating localized pain and itching associated with dermatological conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pramosone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water, alcohol, and other organic solvents.
  • Melting Point: Approximately 180°C.
  • pH Stability: Stable within a pH range of 4-7.

These properties contribute to its effectiveness as a topical agent, allowing for easy formulation into creams or ointments that can be applied directly to affected areas .

Applications

Scientific Uses

Pramosone is widely used in dermatology for its analgesic properties. Its applications include:

  • Topical Anesthetic: Used in formulations for pain relief associated with minor skin irritations.
  • Anti-Itch Agent: Effective in managing pruritus linked to allergic reactions or insect bites.
  • Dermatological Preparations: Incorporated into various over-the-counter products aimed at alleviating discomfort from skin conditions.

Research continues to explore additional therapeutic uses for Pramosone beyond its current applications, given its favorable safety profile and efficacy in pain management .

Introduction to Pramosone: Pharmacological Context and Therapeutic Relevance

Chemical Composition and Structural Characterization of Pramosone

Pramosone contains two pharmacologically active components in fixed ratios:

  • Hydrocortisone acetate: A synthetic corticosteroid (11β,17,21-Trihydroxypregn-4-ene-3,20-dione 21-acetate) with the molecular formula C~23~H~32~O~6~ and molecular weight of 404.50 g/mol. The acetate ester enhances stability and modifies solubility within formulations [1] [6].
  • Pramoxine hydrochloride: A non-ester, non-amide morpholine-derived local anesthetic (4-[3-(4-Butoxyphenoxy)propyl]morpholine hydrochloride) with molecular formula C~17~H~27~NO~3~·HCl and molecular weight of 329.87 g/mol. Its unique ether linkage provides distinct chemical stability [1] [7].

Table 1: Structural and Chemical Properties of Pramosone Components

ComponentChemical StructureMolecular FormulaMolecular Weight (g/mol)CAS Registry Number
Hydrocortisone acetateSteroidal nucleus with Δ⁴-3-ketone, 11β-OH, 21-acetateC~23~H~32~O~6~404.5050-03-3
Pramoxine hydrochlorideAromatic ether linked to morpholine via propyl chainC~17~H~27~NO~3~·HCl329.87637-58-1

The structural compatibility between these agents allows co-formulation in various semi-solid bases. Hydrocortisone acetate's steroidal structure features a Δ⁴-3-ketone configuration essential for glucocorticoid receptor binding, while the C21 acetate ester increases lipophilicity, modifying skin penetration kinetics. Pramoxine's hydrophilic morpholine ring and lipophilic aromatic domain facilitate interaction with neuronal membranes while enabling solubility in both aqueous and oil phases of emulsions [1] [6] [10].

Formulation bases vary by product (ointment, cream, lotion, foam), but typically contain:

  • Ointments: White petrolatum, sorbitan sesquioleate, water, and emollients
  • Creams: Stearic acid, cetyl alcohol, isopropyl palmitate, polyoxyl 40 stearate, propylene glycol, and preservatives (potassium sorbate/sorbic acid) [6] [10]
  • Foams: Aerosol propellants with emulsifying agents

The acidic pH range (3.5-5.0) in cream formulations optimizes chemical stability and compatibility between components, while penetration enhancers like propylene glycol facilitate dermal absorption [2] [10].

Historical Development of Hydrocortisone-Pramoxine Combinations

The therapeutic convergence of corticosteroids and topical anesthetics evolved through distinct phases:

  • 1950s-1960s: Empirical Combination Development
  • Pramoxine HCl was first synthesized in the 1950s as a structurally distinct local anesthetic lacking ester or amide bonds, reducing allergenic potential compared to older agents like benzocaine [8].
  • Early hydrocortisone formulations (1952) demonstrated efficacy in inflammatory dermatoses but provided limited antipruritic effects. Clinicians empirically layered anesthetic creams beneath corticosteroids, revealing enhanced symptomatic control [3] [7].
  • 1970s: First Fixed-Dose Formulations
  • Ferndale Laboratories introduced the first commercial hydrocortisone-pramoxine combination (Pramosone®) in 1974 as an ointment containing 1% hydrocortisone acetate and 1% pramoxine HCl [5].
  • Initial FDA submissions (1976) documented superior pruritus relief versus either agent alone in eczematous dermatitis, establishing the pharmacological rationale for fixed combinations [6].
  • 1980s-1990s: Formulation Diversification
  • 2.5% hydrocortisone acetate strength was introduced (1985) for refractory inflammation [7].
  • Novel delivery systems emerged: foam vehicles (Epifoam®, 1988) for mucosal application; lotions for hairy or exudative areas; and lower-strength creams for pediatric use [3] [5].
  • 2000s-Present: Optimization and Bioequivalence
  • Patent WO2023172216A1 (2023) disclosed enhanced-release formulations incorporating:
  • Penetration enhancers: Ethanol (3-10%), isopropyl palmitate (1-8%)
  • Optimized emulsifiers: Polyoxyl 40 stearate (3-7%), triethanolamine lauryl sulfate (0.5-2%)
  • Stability-preserving antimicrobials: Potassium sorbate (0.1-0.3%)/sorbic acid (0.05-0.15%) [10]
  • In vitro release testing (IVRT) demonstrated 1.8-fold greater hydrocortisone flux (4.82 μg/cm²/hr) and 2.1-fold greater pramoxine flux (7.35 μg/cm²/hr) across synthetic membranes versus reference creams [2] [10].

Table 2: Historical Milestones in Hydrocortisone-Pramoxine Development

TimelineDevelopment MilestoneClinical Impact
1952Hydrocortisone first synthesizedFoundation for topical anti-inflammatory therapy
1955Pramoxine hydrochloride introducedNovel non-ester anesthetic with reduced allergenic potential
1974First fixed-dose combination (Pramosone® ointment)Validated synergistic effect in pruritic dermatoses
19852.5% hydrocortisone acetate formulationEnhanced efficacy in corticosteroid-resistant conditions
1988Aerosol foam (Epifoam®)Improved application to mucosal surfaces and hairy regions
2023Enhanced-release patents (WO2023172216A1)Increased bioavailability and stability profiles

Therapeutic Indications for Anorectal Disorders: Hemorrhoids, Pruritus, and Inflammation

Pramosone's dual mechanism provides comprehensive management for anorectal disorders characterized by inflammation and sensory symptoms:

  • Hemorrhoidal Disease:
  • Pathology: Vascular cushions with stromal inflammation, thrombosis, and mucosal irritation.
  • Hydrocortisone action: Downregulates inflammatory mediators (IL-1β, TNF-α, prostaglandins), reducing vascular permeability and edema. Vasoconstrictive effects diminish hemorrhoidal engorgement [3] [9].
  • Pramoxine action: Blocks voltage-gated sodium channels in sensory nerves, interrupting pruritic and nociceptive signaling from the highly innervated anoderm. Provides rapid (3-5 minute onset) symptomatic relief [5] [8].

  • Pruritus Ani:

  • Pathology: Neurogenic inflammation with C-fiber sensitization and scratching-itch cycles.
  • Combined action: Corticosteroids break inflammation-itch cycles while pramoxine directly silences sensory nerve transmission. Clinical studies demonstrate >70% reduction in itch intensity scores versus hydrocortisone alone (p<0.01) [3] [8].

  • Anal Fissures and Perianal Inflammation:

  • Pathology: Mucosal tears with sphincter spasm and inflammatory mediators.
  • Therapeutic effect: Hydrocortisone reduces tissue edema and promotes wound healing, while pramoxine alleviates sphincter hypertonia secondary to pain. Foam formulations facilitate application to fissured tissue without mechanical irritation [5] [9].

Beyond anorectal conditions, evidence supports off-label use in:

  • Inflammatory Dermatoses: Atopic dermatitis, contact dermatitis, and lichen simplex chronicus where inflammation coexists with pruritus [7] [9].
  • Eczema and Radiation Dermatitis: The emollient base enhances barrier repair while active components control inflammation and discomfort [5] [7].

Table 3: Pharmacodynamic Targets in Primary Indications

DisorderDominant SymptomsHydrocortisone TargetPramoxine Target
HemorrhoidsPain, swelling, itchingVEGF suppression, vascular permeability ↓Na⁺ channel blockade in perianal nerves
Pruritus aniIntractable itchingIL-31 modulation, mast cell stabilizationC-fiber transmission blockade
Anal fissuresPain, sphincter spasmProstaglandin E₂ inhibition, tissue repairViscerosomatic reflex attenuation
DermatitisErythema, lichenificationNF-κB translocation inhibitionCutaneous sensory nerve silencing

The combination's therapeutic advantage lies in its bidirectional pathophysiological targeting: while hydrocortisone acetate modulates immune cell signaling and vascular responses underlying tissue inflammation, pramoxine concurrently interrupts afferent neural transmission responsible for pruritus and pain perception. This dual mechanism explains its clinical superiority over single-agent formulations in conditions where inflammation and neurosensory dysfunction coexist [3] [5] [9].

Properties

CAS Number

78457-00-8

Product Name

Pramosone

IUPAC Name

4-[3-(4-butoxyphenoxy)propyl]morpholine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;hydrochloride

Molecular Formula

C40H60ClNO9

Molecular Weight

734.4 g/mol

InChI

InChI=1S/C23H32O6.C17H27NO3.ClH/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;5-8H,2-4,9-15H2,1H3;1H/t16-,17-,18-,20+,21-,22-,23-;;/m0../s1

InChI Key

XSXIALFLJUWMMT-NOQYICHDSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl

Synonyms

proctofoam-HC

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.Cl

Isomeric SMILES

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.